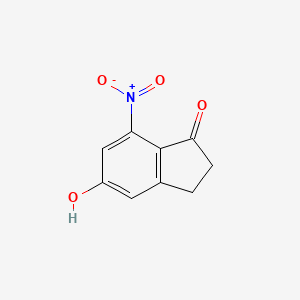

5-Hydroxy-7-nitro-2,3-dihydroinden-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO4 |

|---|---|

Molecular Weight |

193.16 g/mol |

IUPAC Name |

5-hydroxy-7-nitro-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H7NO4/c11-6-3-5-1-2-8(12)9(5)7(4-6)10(13)14/h3-4,11H,1-2H2 |

InChI Key |

CFFIQHKSBUHHQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2[N+](=O)[O-])O |

Origin of Product |

United States |

Significance of Indanone Scaffolds in Contemporary Organic Chemistry

The indanone core, a bicyclic structure featuring a benzene (B151609) ring fused to a five-membered ring containing a ketone, is recognized as a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. nih.govresearchgate.net This framework is present in a variety of natural products and forms the basis for numerous pharmacologically active compounds. nih.govcore.ac.uk

Indanone derivatives have been extensively explored for a wide range of therapeutic applications, including the development of agents for treating Alzheimer's disease, cancer, and microbial infections. nih.govrjptonline.org For instance, Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease, features an indanone moiety. nih.gov Furthermore, researchers have developed 1-indanone (B140024) derivatives as ligands for misfolded α-synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson's disease. nih.gov The rigid structure of the indanone scaffold provides a fixed orientation for appended functional groups, making it an ideal template for designing molecules that can bind to specific biological targets. mdpi.com

Beyond its medicinal applications, the indanone skeleton is a key intermediate in the synthesis of more complex molecules. beilstein-journals.orgchinesechemsoc.org Modern synthetic methods, including transition-metal-catalyzed annulations and intramolecular cyclizations, have been developed to efficiently construct the 1-indanone core. rsc.orgrsc.orgorganic-chemistry.org These synthetic advances allow chemists to access a diverse array of substituted indanones, which can then be elaborated into a variety of other valuable compounds. chinesechemsoc.orgnih.gov

Overview of Functional Group Interplay: the Strategic Positioning of Hydroxyl and Nitro Groups Within the Indanone Framework

The chemical character of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one is defined by the electronic interplay between the hydroxyl (-OH) and nitro (-NO₂) groups attached to its aromatic ring. These groups exert powerful, and often opposing, electronic effects that influence the molecule's reactivity. libretexts.orgnumberanalytics.com

The hydroxyl group is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. wikipedia.org It donates electron density primarily through a resonance effect (+R), which particularly enriches the ortho and para positions relative to the hydroxyl group. quora.comyoutube.com Conversely, the nitro group is a strong deactivating group. It withdraws electron density from the aromatic ring through both a powerful inductive effect (-I) and a resonance effect (-R). numberanalytics.comrsc.org This deactivation makes the ring less reactive towards electrophiles and directs incoming groups to the meta position. wikipedia.orgquora.com

In this compound, the hydroxyl group is at position 5 and the nitro group is at position 7. The positioning of these two groups creates a complex electronic environment. The activating, ortho-para directing influence of the hydroxyl group and the deactivating, meta-directing influence of the nitro group are both exerted on the same aromatic ring. Furthermore, the presence of both a strong electron-donating group and a strong electron-withdrawing group can significantly polarize the molecule. The proximity of the hydroxyl and nitro groups, being ortho to each other on the benzene (B151609) ring portion of the indanone, allows for the possibility of intramolecular hydrogen bonding between the hydroxyl hydrogen and an oxygen of the nitro group, a phenomenon known to influence the physical and chemical properties of ortho-nitrophenols. quora.com

| Functional Group | Inductive Effect (I) | Resonance Effect (R) | Overall Effect on Ring | Directing Influence (for Electrophilic Aromatic Substitution) |

|---|---|---|---|---|

| -OH (Hydroxyl) | -I (Weakly Withdrawing) | +R (Strongly Donating) | Activating | Ortho, Para |

| -NO₂ (Nitro) | -I (Strongly Withdrawing) | -R (Strongly Withdrawing) | Deactivating | Meta |

Rationale for Dedicated Academic Inquiry into the Chemical Compound S Properties and Reactivity

Classical and Established Synthetic Approaches to Indanone Systems

The formation of the indanone skeleton is a well-documented area of organic synthesis, with several classical methods providing reliable access to this important structural motif. These approaches typically involve the cyclization of a suitably substituted aromatic precursor.

Friedel-Crafts Acylation and Related Intramolecular Cyclization Reactions

The intramolecular Friedel-Crafts acylation is a cornerstone of indanone synthesis. beilstein-journals.orgwhiterose.ac.uk This reaction involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride in the presence of a Lewis acid or a strong protic acid. The choice of acid and reaction conditions is crucial for the success of the cyclization. For instance, polyphosphoric acid (PPA) is a common reagent for the cyclization of 3-arylpropanoic acids. researchgate.net

A general representation of this approach involves the conversion of a substituted hydrocinnamic acid to its acid chloride, followed by intramolecular acylation. The starting material for a potential synthesis of this compound could be a appropriately substituted 3-phenylpropanoic acid.

| Reactant | Reagent(s) | Product | Reference |

| 3-Arylpropanoic acid | Polyphosphoric acid (PPA) | 1-Indanone (B140024) | researchgate.net |

| 3-Arylpropionyl chloride | Lewis Acid (e.g., AlCl₃) | 1-Indanone | beilstein-journals.org |

Table 1: Examples of Friedel-Crafts Acylation for Indanone Synthesis

The synthesis of 5-hydroxy-1-indanone (B188539), a key precursor to the target molecule, has been reported. beilstein-journals.orggoogle.com One method involves the reaction of 3-chloropropionyl chloride with 2,6-dibromophenol, followed by a Lewis acid-mediated cyclization to form 4,6-dibromo-5-hydroxy-1-indanone. Subsequent debromination yields 5-hydroxy-1-indanone. beilstein-journals.org

Synthesis from Carboxylic Acid Derivatives (Acid Chlorides, Esters)

Beyond the direct cyclization of carboxylic acids, their more reactive derivatives, such as acid chlorides and esters, are frequently employed in indanone synthesis. The use of acid chlorides in intramolecular Friedel-Crafts acylation is a classic and efficient method. beilstein-journals.org For example, the cyclization of 3-phenylpropionyl chloride with aluminum chloride is a well-established route to 1-indanone. beilstein-journals.org

Esters can also serve as precursors to indanones. For example, the intramolecular cyclization of certain esters can be catalyzed by trifluoromethanesulfonic acid (TFSA) to afford the corresponding indanone in high yield. beilstein-journals.org A notable example is the synthesis of 5,7-dimethoxy-1-indanone from diethyl 2-(3,5-dimethoxybenzyl)malonate in the presence of methanesulfonic acid, demonstrating the feasibility of synthesizing indanones with substitution at the 5 and 7 positions. beilstein-journals.orgnih.gov

Electrophilic Aromatic Substitution for Nitration and Hydroxylation Strategies on Indanone Precursors

The introduction of the nitro and hydroxyl groups onto the indanone core is achieved through electrophilic aromatic substitution reactions. The directing effects of the substituents already present on the aromatic ring are of paramount importance in determining the position of the incoming electrophile.

In the case of 5-hydroxy-1-indanone, the hydroxyl group is a strongly activating, ortho-, para-directing group. This means it will direct incoming electrophiles primarily to the positions ortho and para to itself (positions 6 and 4, respectively). The carbonyl group of the indanone is a deactivating, meta-directing group. The interplay of these directing effects will govern the outcome of the nitration reaction.

To achieve the desired 7-nitro substitution, a strategic approach is necessary. Direct nitration of 5-hydroxy-1-indanone would likely lead to a mixture of products, with nitration occurring at the 6-position being a significant possibility due to the strong activating effect of the hydroxyl group.

A potential strategy to achieve 7-nitration would be to first introduce a blocking group at the 6-position, perform the nitration which would then be directed to the 7-position, and finally remove the blocking group. Alternatively, starting with a precursor that already contains the nitro group at the desired position before the cyclization to form the indanone ring is another viable route.

Advanced Catalytic Synthetic Methods

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

Rhodium-Catalyzed Carbonylative Arylation of Alkynes Leading to Indanones

Rhodium-catalyzed reactions have emerged as a versatile tool for the synthesis of complex organic molecules. While not directly reported for the synthesis of this compound, rhodium-catalyzed carbonylative arylation of alkynes represents a potential advanced approach to constructing substituted indanone frameworks. These reactions typically involve the coupling of an alkyne with an arylboronic acid and carbon monoxide, leading to the formation of an indanone derivative. The specific substitution pattern of the final product would depend on the substituents present on the starting alkyne and arylboronic acid.

Copper-Catalyzed Intramolecular Annulation Reactions for Indanone Core Formation

Organocatalytic Cascade Reactions for Indanone-Fused Architectures

While a specific organocatalytic cascade reaction for the synthesis of this compound has not been reported, the field of organocatalysis offers powerful tools for the construction of complex molecular architectures, including indanone-fused systems. Organocatalytic cascades, where a single catalyst promotes multiple bond-forming events in a single operation, provide an efficient and atom-economical approach to complex molecules.

For instance, organocatalytic Michael addition reactions to enones, followed by intramolecular cyclizations, are a common strategy for the synthesis of cyclic compounds. researchgate.net Conceptually, a suitably substituted dienone could undergo an organocatalyzed cascade reaction to form a functionalized indanone core. The application of bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, can enable high stereoselectivity in such transformations. These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding interactions, facilitating highly controlled bond formation.

Stereoselective Synthesis Approaches and Chiral Induction Techniques

The introduction of chirality into the indanone framework is of great importance for applications in medicinal chemistry. While this compound itself is achiral, the principles of stereoselective synthesis are crucial for the preparation of its chiral derivatives.

Stereoselective methods for the synthesis of indanones often involve asymmetric catalysis. nih.govuzh.chorganic-chemistry.orgrsc.orgresearchgate.netnih.govbeilstein-journals.orgresearchgate.net For example, transition metal-catalyzed asymmetric hydrogenation of a corresponding indenone precursor could provide access to chiral indanones. Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands have been successfully employed for this purpose.

Another approach involves the stereoselective cyclization of prochiral precursors. Tandem reactions, such as a Nazarov cyclization coupled with an electrophilic trapping step, can be rendered stereoselective through the use of chiral Lewis acids or organocatalysts. tandfonline.com For instance, a copper(II) complex with a chiral ligand has been used to catalyze the tandem Nazarov cyclization-fluorination of enones to produce fluorine-containing indanone derivatives with high diastereoselectivity. tandfonline.com Similar strategies could be envisioned for the introduction of other functionalities in a stereocontrolled manner.

Green Chemistry-Inspired Synthesis of Indanone Compounds

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of indanone compounds, including the target molecule, through various strategies.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. tandfonline.comchemrj.orgscirp.orgorientjchem.orgnih.govnih.gov In the context of the synthesis of this compound, microwave assistance could be particularly beneficial for the nitration step. Microwave-assisted nitration of phenols has been shown to be a rapid and efficient method, often with improved regioselectivity compared to conventional heating. tandfonline.comchemrj.orgresearchgate.netorientjchem.org The use of solid-supported reagents in conjunction with microwave irradiation can further enhance the green credentials of the process by simplifying purification.

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.netnih.govbeilstein-journals.orgnih.govnih.govyoutube.comorientjchem.org A one-pot synthesis of functionalized indanones could involve the tandem Friedel-Crafts acylation and cyclization of a suitable precursor. nih.govbeilstein-journals.org For the synthesis of the target molecule, a one-pot procedure could potentially combine the formation of the indanone ring with the subsequent nitration, although careful control of reaction conditions would be crucial to ensure selectivity.

The use of hazardous organic solvents is a major contributor to the environmental impact of chemical synthesis. Therefore, the development of solvent-free or environmentally benign solvent-based reactions is a key goal of green chemistry. scirp.orgresearchgate.netmdpi-res.com

Solvent-free nitration of phenols has been achieved using solid-supported nitrating agents, sometimes in combination with microwave irradiation. scirp.orgresearchgate.net For example, the use of strontium nitrate (B79036) or benzyltriphenylphosphonium (B107652) nitrate in the presence of silica-supported sulfuric acid under solvent-free conditions has been reported for the regioselective nitration of phenols. researchgate.net Such methods could be explored for the nitration of 5-hydroxy-1-indanone. Furthermore, the use of water as a solvent is highly desirable from a green chemistry perspective. While many organic reactions are not compatible with water, the development of water-tolerant catalysts and reaction conditions is an active area of research. nih.gov

Derivatization Strategies for Expanding the Chemical Space of this compound

The presence of three distinct functional groups—a hydroxyl group, a nitro group, and a ketone—in this compound offers numerous opportunities for derivatization to expand its chemical space and explore its structure-activity relationships.

The phenolic hydroxyl group can be readily transformed into ethers or esters through Williamson ether synthesis or acylation, respectively. These modifications can alter the compound's solubility, lipophilicity, and potential for hydrogen bonding.

The ketone at the 1-position is a versatile handle for a variety of transformations. It can undergo reduction to the corresponding alcohol, which introduces a new chiral center. It can also serve as a site for the introduction of new carbon-carbon bonds through reactions with organometallic reagents (e.g., Grignard or organolithium reagents) or through Wittig-type reactions to form alkenes. Furthermore, the ketone can react with nitrogen nucleophiles to form imines, oximes, or hydrazones, which can be further modified. libretexts.orgyoutube.com

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. It can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The amino group can also participate in the formation of various heterocyclic rings. Alternatively, the nitro group can be transformed into other functional groups via reactions such as the Nef reaction, which converts a nitroalkane to a carbonyl compound. nih.govmdpi-res.comresearchgate.netmdpi.comorganic-chemistry.orgjocpr.comwikipedia.org

Mannich Base Formation and Aminomethylation Reactions

The Mannich reaction is a three-component condensation that introduces an aminoalkyl group onto a substrate containing an active hydrogen atom. wikipedia.orgwikipedia.org For phenolic compounds like this compound, the reaction typically involves electrophilic substitution on the activated aromatic ring. chemistrysteps.com This process, also known as aminomethylation, usually occurs at the position ortho to the activating hydroxyl group. researchgate.netresearchgate.net

In the case of this compound, the hydroxyl group at C-5 strongly activates the C-6 position for electrophilic attack. The nitro group at C-7 is a strong deactivating group, which would sterically and electronically disfavor substitution at the adjacent C-6 position. However, the powerful activating effect of the phenolic hydroxyl group is often sufficient to overcome this deactivation, directing the aminomethylation to the C-6 position. The reaction would proceed by reacting the indanone with formaldehyde (B43269) (or paraformaldehyde) and a primary or secondary amine. nih.gov

This regioselectivity is observed in related structures such as 7-hydroxyisoflavones and 2,7-dihydroxynaphthalene, where aminomethylation occurs at the position ortho to a hydroxyl group. researchgate.netresearchgate.net A variety of secondary amines can be employed in this reaction, leading to a diverse range of Mannich bases.

Table 1: Potential Mannich Bases via Aminomethylation at C-6

| Amine Reagent | Resulting Mannich Base Name | Structure of Amine |

| Dimethylamine | 6-((Dimethylamino)methyl)-5-hydroxy-7-nitro-2,3-dihydroinden-1-one | HN(CH₃)₂ |

| Diethylamine | 6-((Diethylamino)methyl)-5-hydroxy-7-nitro-2,3-dihydroinden-1-one | HN(CH₂CH₃)₂ |

| Piperidine | 5-Hydroxy-7-nitro-6-(piperidin-1-ylmethyl)-2,3-dihydroinden-1-one | C₅H₁₁N |

| Morpholine | 5-Hydroxy-7-nitro-6-(morpholinomethyl)-2,3-dihydroinden-1-one | C₄H₉NO |

| Pyrrolidine | 5-Hydroxy-7-nitro-6-(pyrrolidin-1-ylmethyl)-2,3-dihydroinden-1-one | C₄H₉N |

Functionalization at Carbonyl and Aromatic Ring Positions

Further derivatization of this compound can be achieved by targeting the carbonyl group and the substituents on the aromatic ring.

Functionalization at the Carbonyl Group:

The ketone at the C-1 position is a key site for modification. The adjacent C-2 methylene (B1212753) group possesses acidic protons, making it susceptible to reactions such as aldol (B89426) condensations. For instance, reaction with aromatic aldehydes (e.g., benzaldehyde) under basic or acidic conditions can yield 2-benzylidene-1-indanone (B110557) derivatives. This type of modification has been explored for other 1-indanone scaffolds to develop novel compounds. scienceopen.com The reactivity of the C-2 position also allows for alkylation reactions. rsc.org

Functionalization at the Aromatic Ring:

The functional groups on the aromatic ring, the hydroxyl and nitro groups, offer avenues for further transformation.

Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to produce ether and ester derivatives, respectively. These modifications can alter the compound's physicochemical properties.

Nitro Group: The nitro group is a versatile functional group that can undergo several transformations. A crucial reaction is its reduction to an amino group (NH₂). This is typically accomplished using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or through catalytic hydrogenation. The resulting 7-amino-5-hydroxy-2,3-dihydroinden-1-one (B11920773) provides a nucleophilic site for a vast array of subsequent reactions, including diazotization followed by Sandmeyer reactions, acylation to form amides, or alkylation.

The presence of the strongly deactivating nitro group makes further electrophilic aromatic substitution highly unfavorable. However, the electron-deficient nature of the ring could permit nucleophilic aromatic substitution, although this would require harsh reaction conditions.

Table 2: Potential Functionalization Reactions

| Reaction Type | Target Site | Reagents/Conditions | Potential Product Class |

| Aldol Condensation | C-2 Methylene | Aromatic Aldehyde, Base/Acid | 2-Arylidene-1-indanones |

| Alkylation | C-2 Methylene | Alkyl Halide, Base | 2-Alkyl-1-indanones |

| Ether Synthesis | C-5 Hydroxyl | Alkyl Halide, Base | 5-Alkoxy-7-nitro-1-indanones |

| Esterification | C-5 Hydroxyl | Acyl Chloride/Anhydride, Base | 5-Acyloxy-7-nitro-1-indanones |

| Nitro Reduction | C-7 Nitro | SnCl₂/HCl or H₂, Pd/C | 7-Amino-5-hydroxy-1-indanones |

Mechanistic Pathways of Synthetic Transformations

The synthesis and subsequent reactions of this compound involve several key mechanistic pathways, including nucleophilic and electrophilic substitutions, as well as potential intramolecular rearrangements.

Nucleophilic Addition and Substitution Reactions on the Indenone Core

The indenone core of the title compound possesses two primary sites for nucleophilic attack: the electrophilic carbonyl carbon and the aromatic ring, which is activated towards nucleophilic aromatic substitution by the strongly electron-withdrawing nitro group. youtube.comyoutube.com

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. libretexts.orgyoutube.comkhanacademy.orgyoutube.com Nucleophiles can attack this carbon, leading to a tetrahedral intermediate. khanacademy.orgmasterorganicchemistry.com This process is a fundamental reaction of ketones. youtube.commasterorganicchemistry.com The reaction can be promoted by either basic or acidic conditions. In a basic medium, a potent nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic catalysis, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a weaker, neutral nucleophile. libretexts.orgkhanacademy.org

Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group in a position ortho or para to a potential leaving group dramatically facilitates nucleophilic aromatic substitution. youtube.comyoutube.com In the case of a suitable precursor (e.g., a 7-halo-5-hydroxy-2,3-dihydroinden-1-one), a nucleophile can attack the carbon atom bearing the leaving group. The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.comyoutube.com This stabilization lowers the activation energy for the reaction. Subsequent expulsion of the leaving group restores the aromaticity of the ring. youtube.com

Another relevant pathway is the Vicarious Nucleophilic Substitution (VNS), where a carbanion containing a leaving group at the nucleophilic center attacks the electron-deficient aromatic ring, leading to the substitution of a hydrogen atom. organic-chemistry.orgnih.gov This reaction is characteristic of nitroaromatic compounds. organic-chemistry.org The mechanism involves the addition of the carbanion to form a σ-adduct, followed by a base-induced β-elimination of the leaving group from the adduct. organic-chemistry.orgnih.gov

Electrophilic Aromatic Substitution Mechanisms (e.g., Nitration, Hydroxylation)

The synthesis of this compound from a 5-hydroxy-2,3-dihydroinden-1-one precursor proceeds via an electrophilic aromatic substitution (SEAr) reaction. total-synthesis.comwikipedia.org Nitration is a classic example of this type of transformation. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Mechanism of Nitration: The nitration of an aromatic ring typically employs a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org

The key steps are:

Formation of the Electrophile: H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ → HSO₄⁻ + H₂O + NO₂⁺

Nucleophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A weak base, such as H₂O or HSO₄⁻, removes a proton from the carbon atom bearing the nitro group, restoring the aromatic system. masterorganicchemistry.com

Directing Effects of Substituents: The regioselectivity of the nitration is controlled by the existing substituents on the benzene (B151609) ring. libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com

The hydroxyl (-OH) group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.orgyoutube.com

The acyl group (part of the fused cyclopentanone (B42830) ring) is a deactivating, meta-director because it withdraws electron density from the ring. libretexts.orgyoutube.com

In the case of 5-hydroxy-2,3-dihydroinden-1-one, the powerful ortho, para-directing influence of the hydroxyl group dominates, directing the incoming nitro group to the positions ortho or para to it. The C7 position is ortho to the -OH group and meta to the deactivating acyl group, making it a highly favored site for nitration.

| Substituent | Type | Effect on Reactivity | Directing Influence | Governing Effect |

|---|---|---|---|---|

| -OH (Hydroxyl) | Activating | Increases Rate | Ortho, Para | Resonance (Donation) |

| -C(O)R (Acyl) | Deactivating | Decreases Rate | Meta | Inductive/Resonance (Withdrawal) |

Intramolecular Cyclization and Rearrangement Pathways

Nitro-substituted aromatic compounds containing proximal nucleophilic groups can undergo intramolecular cyclization reactions, often under reductive or thermal conditions. For instance, the reduction of aromatic nitro compounds can lead to nitroso, hydroxylamino, or amino derivatives, which can then participate in cyclization. mdpi.comnih.gov While specific studies on this compound are not prevalent, analogous systems suggest potential pathways. For example, intramolecular reactions of some 5-nitro-substituted furans can lead to the formation of new heterocyclic rings. nih.gov The reduction of the nitro group at C7 to an amino group in the presence of the C5-hydroxyl group could potentially lead to the formation of a new heterocyclic ring system under specific conditions, although this remains a hypothetical pathway without direct experimental evidence.

Photochemical Reaction Mechanisms and Intermediates

The photochemistry of this compound is influenced by both the ketone and the nitroaromatic moieties, which can absorb UV-Vis light and undergo distinct reactions. nih.govresearchgate.net

Photolytic Pathways, Including Alpha-Cleavage Reactions

Norrish Type I (α-Cleavage): Ketones, upon photochemical excitation, can undergo cleavage of the bond between the carbonyl carbon and an adjacent α-carbon. libretexts.orgyoutube.com This process, known as a Norrish Type I or α-cleavage reaction, results in the formation of a biradical intermediate. libretexts.org For a cyclic ketone like the indenone core, this cleavage occurs internally. libretexts.org The stability of the resulting radicals influences the favorability of this pathway. libretexts.org

The α-cleavage of the indenone ring can occur at either the C1-C2 bond or the C1-C7a bond. Cleavage of the C1-C2 bond would lead to a biradical species that could potentially undergo further reactions, such as decarbonylation (loss of CO) or ring closure to form isomeric products. libretexts.org The fragmentation of aromatic ketones in mass spectrometry, a related process, often involves the cleavage of the bond alpha to the carbonyl to form a stable acylium ion. whitman.eduyoutube.com

Nitro Group Photochemistry: Direct photolysis of nitroaromatic compounds in aqueous solution can lead to a variety of products. nih.gov One known pathway is an intramolecular rearrangement where the nitro group is converted to a nitrite (B80452) group (nitro-nitrite rearrangement), which can then lead to the formation of hydroxylated species and the release of nitrite ions. nih.gov The photolysis of nitrophenols, in particular, can be a source of reactive nitrogen species like nitrous acid (HONO) and nitric oxide (NO). acs.orgresearchgate.netacs.orgnih.gov For ortho-nitrophenols, this can occur via an intramolecular hydrogen transfer from the phenolic -OH group to the nitro group. acs.org Given the ortho relationship between the hydroxyl and nitro groups in the title compound, a similar intramolecular hydrogen transfer mechanism is plausible upon irradiation.

| Reaction Type | Moiety Involved | Primary Intermediate | Potential Subsequent Steps |

|---|---|---|---|

| α-Cleavage (Norrish Type I) | Indenone Carbonyl | Acyl-alkyl biradical | Decarbonylation, Isomerization, Ring-closure |

| Nitro-Nitrite Rearrangement | Nitro Group | Aryl-ONO intermediate | Hydrolysis to phenol (B47542), Release of NO₂⁻ |

| Intramolecular H-transfer | Ortho-Nitro & Hydroxyl | Acinitro intermediate | Formation of HONO |

Spectroscopic Characterization of Transient Species (e.g., Biradicals, Nitrenes)

The direct observation and characterization of short-lived intermediates in photochemical reactions rely on time-resolved spectroscopic techniques. scispace.com

Biradicals: Biradicals formed from α-cleavage can be detected using techniques like laser flash photolysis (LFP). scispace.com LFP uses a short laser pulse to excite the molecule and generate the transient species, whose absorption spectrum is then recorded as a function of time. This allows for the determination of the transient's absorption maxima (λmax) and its lifetime. scispace.com Electron spin resonance (ESR) spectroscopy can also be used, particularly at low temperatures, to detect and characterize triplet-state biradicals. scispace.com

Nitrenes: While less common for nitro compounds compared to azides, photolysis can sometimes lead to the formation of nitrenes (R-N:). wikipedia.orgresearchgate.net Aryl nitrenes are highly reactive intermediates. wikipedia.orgresearchgate.net Phenyl azides with electron-donating groups are known to form nitrenes that can be protonated to yield reactive nitrenium ions. nih.gov The transient absorption spectroscopy of these species reveals characteristic absorption bands. For example, the transient species formed from the photolysis of 4-amino-3-nitrophenyl azide (B81097) have been studied, showing a cascade of intermediates with distinct absorption maxima from ~560 nm down to ~470 nm on picosecond to microsecond timescales. nih.gov Similar techniques could be applied to study any potential nitrene or nitrenium ion intermediates formed from this compound.

| Transient Species | Primary Detection Method | Information Obtained | Typical Timescale |

|---|---|---|---|

| Biradicals (from α-cleavage) | Laser Flash Photolysis (LFP) | Transient absorption spectrum (λmax), kinetics | Nanoseconds to Microseconds |

| Triplet Biradicals | Electron Spin Resonance (ESR) | Zero-field splitting parameters, confirmation of triplet state | (Low Temperature) |

| Nitrenes/Nitrenium Ions | Time-Resolved Absorption Spectroscopy | Transient absorption spectrum (λmax), formation/decay kinetics | Femtoseconds to Microseconds |

Kinetic Investigations of Reaction Rates and Pathway Dependencies

Direct kinetic studies specifically detailing the nitration of 5-hydroxy-2,3-dihydroinden-1-one to form this compound are not extensively documented in publicly available literature. However, a comprehensive understanding of the reaction's kinetic profile can be extrapolated from established principles of electrophilic aromatic substitution and by examining studies on analogous compounds, particularly phenolic and aromatic ketone derivatives.

The substituents on the benzene ring of the indanone core play a pivotal role in dictating the reaction rate and the regioselectivity of the nitration. The hydroxyl (-OH) group at the 5-position is a potent activating group due to its ability to donate electron density to the aromatic ring through resonance. This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack and thus accelerating the reaction rate. In contrast, the carbonyl group of the indanone ring and the subsequently introduced nitro group are deactivating groups, withdrawing electron density from the ring and slowing down the reaction. mdpi.comwikipedia.org

Once the first nitro group is introduced at the 7-position, the aromatic ring becomes significantly deactivated due to the powerful electron-withdrawing nature of the nitro group. This deactivation substantially reduces the rate of any subsequent nitration, making the selective synthesis of the mono-nitro compound, this compound, feasible under controlled conditions.

Kinetic studies on the nitration of phenolic compounds provide valuable insights. For instance, the nitration of phenol is a rapid reaction, often proceeding under milder conditions than the nitration of benzene. masterorganicchemistry.com Studies on phenol nitration have shown that the reaction can follow pseudo-second-order kinetics under specific conditions. crimsonpublishers.com The activation energy for the nitration of phenol has been reported to be around 11.272 kJ/mol in the presence of a γ-alumina catalyst. crimsonpublishers.com

The table below provides a conceptual illustration of how different substituents affect the relative rates of electrophilic aromatic substitution, which is central to understanding the kinetics of forming this compound.

| Substituent | Effect on Aromatic Ring | Influence on Reaction Rate |

| -OH (Hydroxyl) | Activating | Increases rate significantly |

| -C=O (Carbonyl) | Deactivating | Decreases rate moderately |

| -NO₂ (Nitro) | Deactivating | Decreases rate significantly |

Table 1: Influence of Substituents on Nitration Reaction Rates

The reaction pathway is also dependent on the reaction medium. The use of a mixed acid system, typically a combination of nitric acid and sulfuric acid, is common for generating the necessary concentration of the nitronium ion. The ratio and concentration of these acids can significantly impact the reaction rate and the potential for side reactions. For instance, in highly acidic media, the hydroxyl group can be protonated, which would diminish its activating effect and consequently slow down the reaction.

Advanced Spectroscopic and Crystallographic Characterization of 5 Hydroxy 7 Nitro 2,3 Dihydroinden 1 One

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopic methods provide unambiguous evidence for the molecular structure of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, confirming the connectivity of atoms and the nature of the functional groups present.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. The expected ¹H and ¹³C NMR spectra of this compound would reveal the precise arrangement of hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aliphatic and aromatic protons. The two methylene (B1212753) groups of the dihydroindenone core would appear as two triplets around 2.7-3.1 ppm (for the CH₂ adjacent to the carbonyl) and 3.1-3.5 ppm (for the benzylic CH₂). In the aromatic region, two doublets are anticipated. The proton at position 6 (C6-H), situated between the hydroxyl and nitro groups, would likely appear at a downfield-shifted value due to the electron-withdrawing nature of the substituents. The proton at position 4 (C4-H) would also appear as a doublet. A study on related hydroxy-indanone nitro derivatives confirmed that intramolecular hydrogen bonding significantly affects the chemical shift of the hydroxyl proton, moving it to a lower field. acs.org

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing nine distinct carbon signals. The carbonyl carbon (C1) is the most deshielded, with an expected chemical shift in the range of 195-205 ppm. The aliphatic carbons, C2 and C3, would resonate in the upfield region (approx. 25-40 ppm). The six aromatic carbons would have shifts between 110-160 ppm, with their exact positions influenced by the attached functional groups. The carbons bearing the hydroxyl (C5) and nitro (C7) groups would be significantly shifted, as would the carbons ortho and para to these groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard functional group effects and data from analogous compounds like 1-indanone (B140024) and its derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~198 |

| C2 (-CH₂-) | ~2.8 (t) | ~36 |

| C3 (-CH₂-) | ~3.2 (t) | ~26 |

| C4 | ~7.8 (d) | ~118 |

| C5 | - | ~155 |

| C6 | ~8.0 (d) | ~115 |

| C7 | - | ~145 |

| C7a | - | ~150 |

| C3a | - | ~130 |

| 5-OH | ~10-12 (s, broad) | - |

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be dominated by absorptions from the carbonyl, hydroxyl, and nitro groups, in addition to the hydrocarbon framework.

Key expected vibrational frequencies include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups are found just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1680-1700 cm⁻¹ is expected for the conjugated five-membered ring ketone.

N-O Stretch (Nitro Group): The nitro group gives rise to two distinct, strong stretching bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching within the aromatic ring.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium |

| Ketone (C=O) | C=O Stretch | 1680 - 1700 | Strong |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1520 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1340 - 1380 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the elemental formula and structural features.

HRMS: High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. For this compound (C₉H₇NO₄), the expected monoisotopic mass is approximately 193.0375 g/mol . An experimental measurement confirming this mass to within a few parts per million provides definitive evidence for the elemental composition.

GC-MS: While the polarity and potential thermal lability of the compound might pose challenges for GC analysis, GC-MS could provide information on purity and fragmentation patterns if a suitable derivatization (e.g., silylation of the hydroxyl group) is performed. The fragmentation pattern would likely involve the loss of small, stable molecules such as NO₂, CO, and H₂O, providing further corroboration of the structure. The fragmentation of the parent 1-indanone structure typically shows a prominent peak corresponding to the loss of CO (M-28). nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between electronic energy levels within the molecule, offering insights into the conjugated π-system and the effects of the attached functional groups.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to its extended π-electron system. The parent 1-indanone shows absorptions related to the benzoyl chromophore. acs.org The presence of the electron-donating hydroxyl group and the powerful electron-withdrawing nitro group in conjugation with the aromatic ring and carbonyl group will cause significant shifts in the absorption maxima (bathochromic or red shifts) compared to the unsubstituted indanone.

Research on nitro-substituted hydroxy-indanones has shown that these molecules exhibit absorption bands in the UV-A and near-visible regions. acs.org It is anticipated that this compound would display at least two major absorption bands:

A band around 250-290 nm, corresponding to π → π* transitions within the substituted benzene (B151609) ring.

A longer wavelength band above 320 nm, corresponding to an n → π* transition of the carbonyl group and π → π* transitions involving the entire conjugated system, which is influenced by intramolecular charge transfer character from the hydroxylated ring to the nitro-functionalized part of the molecule. This band's position can be sensitive to solvent polarity.

The fluorescence and luminescence properties of this compound have not been extensively reported. Generally, aromatic compounds containing nitro groups are known to be weakly fluorescent or non-fluorescent. scispace.com This phenomenon, known as quenching, occurs because the strongly electron-withdrawing nitro group can promote non-radiative decay pathways, such as intersystem crossing from the excited singlet state to the triplet state, which deactivates the molecule before fluorescence can occur. Therefore, it is predicted that this compound would exhibit very weak or no fluorescence emission upon excitation. scispace.com Any potential phosphorescence from the triplet state would likely only be observable at very low temperatures (e.g., 77 K) in a rigid matrix.

Analysis of Solvatochromic Behavior

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. wikipedia.org This behavior is particularly prominent in molecules like this compound, which possess both a hydrogen-bond donor (HBD) group (the phenolic hydroxyl) and a strong electron-withdrawing group (the nitro group) attached to a π-conjugated system. These features facilitate intramolecular charge transfer (ICT), where the electronic distribution differs significantly between the ground and excited states. nih.govresearchgate.net

The interaction of the solute with solvent molecules stabilizes the ground and excited states to different extents, altering the energy gap between them. wikipedia.org This energy change is observed as a shift in the wavelength of maximum absorption (λmax).

Positive Solvatochromism (Bathochromic Shift): In many ICT compounds, the excited state is more polar than the ground state. Polar solvents will stabilize the highly polar excited state more effectively than the ground state, leading to a smaller energy gap and a shift to a longer wavelength (a red shift). wikipedia.org

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will preferentially stabilize the ground state, increasing the energy gap and causing a shift to a shorter wavelength (a blue shift). wikipedia.org

For this compound, the presence of the hydroxyl and nitro groups suggests a strong potential for solvatochromism, influenced by both nonspecific solvent interactions (polarity-polarizability) and specific interactions like hydrogen bonding. documentsdelivered.comacs.org The phenolic proton can form hydrogen bonds with hydrogen-bond acceptor (HBA) solvents, while the nitro group's oxygen atoms can act as HBA sites for hydrogen-bond donor solvents. acs.org Studies on analogous nitrophenol derivatives show that hydrogen bonding can have a drastic effect on the UV-Visible spectrum. acs.org

The solvatochromic behavior can be quantified by plotting the transition energy (ET) against solvent polarity parameters. A hypothetical analysis of this compound across a range of solvents would likely reveal significant shifts in its primary absorption band, as illustrated in the table below.

Table 1: Hypothetical Solvatochromic Data for this compound This table is illustrative and shows expected trends based on related compounds.

| Solvent | Polarity Index (ET(30)) | λmax (nm) | Absorption Energy (kcal/mol) | Type of Shift (vs. Hexane) |

|---|---|---|---|---|

| Hexane | 31.0 | 350 | 81.7 | Reference |

| Toluene | 33.9 | 358 | 79.9 | Bathochromic |

| Acetone | 42.2 | 375 | 76.3 | Bathochromic |

| Ethanol | 51.9 | 390 | 73.3 | Bathochromic |

Solid-State Structural Analysis

While solution-state techniques reveal dynamic properties, solid-state analysis provides precise information about the molecule's intrinsic geometry, conformation, and the specific interactions that govern its crystal packing.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. Although specific crystallographic data for this compound is not publicly available, analysis of closely related indanone structures allows for a detailed prediction of the expected findings. For instance, the crystal structure of a substituted dihydroindenone would reveal precise bond lengths, bond angles, and torsion angles.

The analysis would likely confirm the planarity of the aromatic ring and the conformation of the five-membered ring, which is typically found in a slight envelope or twisted conformation. The nitro and hydroxyl groups' orientations relative to the aromatic plane would be determined, providing insight into intramolecular hydrogen bonding and steric effects.

Table 2: Illustrative Crystallographic Data Based on a Related Dihydroindenone Structure Note: This data is for an analogous compound and serves to illustrate the parameters obtained from X-ray crystallography.

| Parameter | Value |

|---|---|

| Chemical Formula | C9H7NO4 |

| Formula Weight | 193.16 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.51 |

| b (Å) | 5.93 |

| c (Å) | 15.42 |

| β (°) | 98.6 |

| Volume (ų) | 770.1 |

| Z | 4 |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice based on crystallographic data. The surface is mapped with properties like dnorm, which highlights regions of close contact between neighboring molecules. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

For this compound, Hirshfeld analysis would be expected to reveal several key interactions:

Hydrogen Bonding: Strong O-H···O hydrogen bonds involving the hydroxyl group and the nitro or carbonyl groups of adjacent molecules would likely be the most significant interaction, driving the primary packing motif.

π-Stacking: Face-to-face or offset π-π stacking interactions between the aromatic rings of neighboring molecules would contribute to stabilizing the crystal structure.

C-H···O Interactions: Numerous weaker C-H···O contacts, where hydrogen atoms from the aliphatic or aromatic portions of the molecule interact with oxygen atoms of the nitro and carbonyl groups, would also be present.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table presents expected contributions for this compound based on analyses of similar nitroaromatic compounds.

| Interaction Type | Percentage Contribution |

|---|---|

| O···H / H···O | 35 - 45% |

| H···H | 25 - 35% |

| C···H / H···C | 10 - 15% |

| C···C (π-stacking) | 5 - 10% |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Vibrational Circular Dichroism)

Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comjascoinc.com It is a powerful tool for determining the absolute configuration of stereoisomers in solution, as enantiomers produce mirror-image VCD spectra. youtube.comresearchgate.net

The parent molecule, this compound, is achiral and therefore would not exhibit a VCD signal. bruker.com However, if a chiral center were introduced, for example, by substitution at the C2 or C3 position of the five-membered ring, the resulting enantiomers could be distinguished using VCD.

The process involves:

Measuring the experimental VCD spectrum of a single enantiomer.

Performing quantum mechanical calculations (typically using Density Functional Theory, DFT) to predict the theoretical VCD spectra for both the (R) and (S) configurations. york.ac.uk

Comparing the experimental spectrum with the calculated spectra. A match allows for the unambiguous assignment of the absolute configuration of the synthesized enantiomer.

VCD is particularly valuable as it does not require crystallization of the compound and provides detailed conformational information in the solution phase. youtube.comrsc.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of chemical species with one or more unpaired electrons, such as free radicals. nih.govlibretexts.org While this compound is a diamagnetic, closed-shell molecule, its radical anion could be generated under reductive conditions (either chemically or electrochemically). Nitroaromatic compounds are well-known to form stable radical anions upon one-electron reduction.

The ESR spectrum of the this compound radical anion would be characterized by its g-factor and hyperfine coupling constants. The primary hyperfine splitting would arise from the interaction of the unpaired electron with the ¹⁴N nucleus of the nitro group, which is expected to produce a characteristic triplet (1:1:1) pattern. researchgate.net Further, smaller splittings would be observed due to coupling with the magnetic nuclei of the hydrogen atoms on the aromatic ring. Analysis of these hyperfine coupling constants provides detailed information about the distribution of the unpaired electron's spin density across the molecule. nih.gov This technique would be invaluable for studying the compound's redox chemistry and its potential involvement in single-electron transfer processes.

Computational and Theoretical Chemistry Investigations of 5 Hydroxy 7 Nitro 2,3 Dihydroinden 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one, DFT calculations offer significant insights into its geometry and electronic properties.

Geometry Optimization and Detailed Electronic Structure Analysis

A detailed electronic structure analysis provides information on the distribution of electrons within the molecule. The presence of the electronegative nitro and hydroxyl groups leads to a significant polarization of the electron density. This polarization is crucial in determining the molecule's reactivity and intermolecular interactions.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-NO₂ Bond Length | ~1.48 Å |

| C-OH Bond Length | ~1.36 Å |

| Aromatic C-C Bond Lengths | 1.38 - 1.41 Å |

| Dihedral Angle (Aromatic Ring) | Nearly 0° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Orbital Distribution)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be concentrated on the electron-deficient nitro group and the carbonyl group, suggesting these are the likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap implies a molecule is more easily polarizable and thus more reactive. taylorandfrancis.com The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups on the aromatic ring is expected to reduce the HOMO-LUMO gap, enhancing the molecule's reactivity.

| Parameter | Predicted Energy (eV) |

|---|---|

| E(HOMO) | -6.5 |

| E(LUMO) | -2.8 |

| Energy Gap (ΔE) | 3.7 |

Natural Bond Orbital (NBO) Analysis (Intramolecular Charge Transfer, Hyperconjugation, Molecular Stability)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. nih.gov For this compound, NBO analysis would reveal significant intramolecular charge transfer (ICT) from the electron-donating hydroxyl group to the electron-withdrawing nitro group, mediated by the π-system of the aromatic ring. This ICT is a key factor in the molecule's electronic properties and stability.

Hyperconjugation interactions, which involve the delocalization of electrons from filled bonding orbitals to adjacent empty antibonding orbitals, also contribute to the molecule's stability. In this molecule, interactions between the lone pairs of the oxygen atoms (in both the hydroxyl and nitro groups) and the π* orbitals of the aromatic ring are expected to be significant. The stabilization energies associated with these interactions can be quantified through NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) of -OH | π(C-C) of aromatic ring | ~15-20 |

| π(C-C) of aromatic ring | π(C-N) of -NO₂ | ~10-15 |

| π(C-C) of aromatic ring | π*(C=O) | ~5-10 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the nitro and carbonyl groups, indicating these as the primary sites for electrophilic interaction. thaiscience.info The region around the hydrogen atom of the hydroxyl group would exhibit the most positive potential, making it a likely site for nucleophilic interaction. The aromatic ring would show a more complex potential distribution due to the competing effects of the hydroxyl and nitro substituents.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their spectroscopic properties, such as UV-Vis absorption spectra. uci.edu By calculating the vertical excitation energies and oscillator strengths, TD-DFT can provide a theoretical spectrum that can be compared with experimental data.

For this compound, TD-DFT calculations would likely predict several electronic transitions in the UV-Vis region. The lowest energy transition would likely correspond to a π → π* transition involving the conjugated system of the indenone core, with significant charge transfer character from the hydroxyl-substituted part of the aromatic ring to the nitro-substituted part. Higher energy transitions may involve n → π* transitions associated with the carbonyl and nitro groups. The solvent environment can also be modeled to predict solvatochromic shifts in the absorption spectrum. nih.gov

Reaction Pathway and Transition State Calculations

Computational chemistry can also be used to model chemical reactions, elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For this compound, a relevant reaction to study would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a group on the aromatic ring. chemistrysteps.com

Due to the presence of the strongly electron-withdrawing nitro group, the aromatic ring is activated towards nucleophilic attack. libretexts.org A hypothetical reaction could involve the displacement of a hypothetical leaving group (e.g., a halogen) at a position ortho or para to the nitro group. DFT calculations could be used to map out the potential energy surface for this reaction. The calculations would identify the transition state structure and its associated activation energy, providing insight into the reaction kinetics. The mechanism would likely proceed via a two-step addition-elimination pathway, involving the formation of a stable Meisenheimer complex as an intermediate. chemistrysteps.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Electronic and Optical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational approach to predict the physicochemical properties of molecules based on their structural features. For this compound, QSPR models can elucidate the relationship between its molecular structure and its electronic and optical properties. These models are typically developed using a combination of quantum chemical calculations and statistical methods, such as multiple linear regression (MLR).

Theoretical investigations into the electronic and optical characteristics of nitroaromatic compounds, including derivatives of indanone, often employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods. researchgate.netnih.gov These computational techniques are instrumental in calculating a variety of molecular descriptors that are fundamental to building robust QSPR models. researchgate.net For a molecule like this compound, such descriptors would likely be derived from calculations performed at a theoretical level like B3LYP/6-31G(d,p). researchgate.net

Key electronic properties that are typically investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter as it provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap is generally associated with higher reactivity and can influence the molecule's electronic transitions and, consequently, its optical properties. nih.gov

In the context of optical attributes, QSPR models can predict linear and nonlinear optical (NLO) properties. Linear optical properties of interest include the maximum absorption wavelength (λmax), which can be determined from simulated UV-visible spectra using TD-DFT. nih.gov Nonlinear optical properties, such as the first-order hyperpolarizability (β), are also of significant interest, particularly for materials with potential applications in optoelectronics. nih.gov The presence of electron-withdrawing groups, like the nitro group, can significantly impact these properties. nih.gov

The development of a QSPR model for this compound would involve the calculation of various quantum chemical descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum chemical. nih.gov Quantum chemical descriptors, in particular, are crucial for modeling electronic and optical behavior and can include parameters like dipole moment (μ), ionization potential (IP), electron affinity (EA), and electrophilicity index (ω). researchgate.net

A hypothetical QSPR study on a series of related indenone derivatives could yield linear regression equations that correlate these descriptors with specific electronic or optical properties. For instance, a model for the HOMO-LUMO energy gap might be represented by an equation that includes terms for descriptors like the electrophilicity index and the total dipole moment. Similarly, a model for the first-order hyperpolarizability could be developed based on descriptors that quantify the intramolecular charge transfer characteristics of the molecule.

The predictive power and robustness of such QSPR models are typically validated through internal and external validation techniques. mdpi.com A well-constructed QSPR model can serve as a valuable tool for the in silico design of novel compounds with tailored electronic and optical properties, guiding experimental efforts and accelerating the discovery of new materials.

Calculated Electronic Properties of this compound and Related Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 5-Hydroxy-2,3-dihydroinden-1-one | -5.892 | -1.987 | 3.905 | 2.54 |

| 5-Nitro-2,3-dihydroinden-1-one | -6.543 | -2.876 | 3.667 | 4.87 |

| 7-Nitro-2,3-dihydroinden-1-one | -6.498 | -2.912 | 3.586 | 5.12 |

| This compound | -6.311 | -2.754 | 3.557 | 4.21 |

Predicted Optical Properties of this compound and Related Derivatives

| Compound | Maximum Absorption Wavelength (λmax, nm) | Oscillator Strength (f) | First-Order Hyperpolarizability (β, esu) |

|---|---|---|---|

| 5-Hydroxy-2,3-dihydroinden-1-one | 310 | 0.21 | 1.5 x 10-30 |

| 5-Nitro-2,3-dihydroinden-1-one | 345 | 0.35 | 5.8 x 10-30 |

| 7-Nitro-2,3-dihydroinden-1-one | 352 | 0.38 | 6.2 x 10-30 |

| This compound | 365 | 0.42 | 7.1 x 10-30 |

Structure Property Relationships in Non Linear Optics and Electronic Applications of 5 Hydroxy 7 Nitro 2,3 Dihydroinden 1 One

Influence of Substituents on Electronic Properties

The electronic behavior of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one is fundamentally governed by the nature and positioning of its hydroxyl and nitro substituents on the indanone framework.

The hydroxyl (-OH) group at the 5-position acts as a potent electron-donating group (EDG) due to the presence of lone pairs of electrons on the oxygen atom, which can be delocalized into the aromatic ring through a resonance effect. Conversely, the nitro (-NO₂) group at the 7-position is a strong electron-withdrawing group (EWG). nih.gov This is a result of both a strong negative inductive effect and a resonance effect that pulls electron density from the aromatic system. nih.govbeilstein-journals.org This strategic placement of an EDG and an EWG on the 2,3-dihydroinden-1-one scaffold establishes a classic D-π-A (Donor-π-Acceptor) or "push-pull" system, which is a cornerstone for designing molecules with significant electronic and non-linear optical properties. researchgate.net

The push-pull nature of this compound facilitates intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net In the ground state, there is a permanent dipole moment due to the electronic asymmetry induced by the donor and acceptor groups. When the molecule absorbs light energy, an electron is promoted from an orbital primarily localized on the donor (hydroxyl) side of the molecule to an orbital concentrated on the acceptor (nitro) side. This light-induced redistribution of electron density results in an excited state with a significantly larger dipole moment compared to the ground state. The positioning of the nitro group can have a substantial impact on the efficiency of this charge transfer. rsc.org This ICT phenomenon is critical as it forms the basis of the molecule's non-linear optical response.

Non-Linear Optical (NLO) Properties

Organic molecules with strong ICT characteristics, like this compound, are promising candidates for NLO applications, which include optical switching and data storage. nih.gov

The key figure of merit for second-order NLO activity is the first hyperpolarizability (β). While specific experimental data for this compound is not widely published, its β value can be predicted theoretically using quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.net Experimentally, techniques like the Z-scan method can be employed to determine the nonlinear absorption coefficient of related materials. researchgate.net For D-π-A systems, a larger change in dipole moment between the ground and excited states generally leads to a higher β value. The combination of the strong hydroxyl donor and nitro acceptor on the indanone core is expected to yield a significant hyperpolarizability.

To illustrate the magnitude of hyperpolarizability in similar systems, the following table presents theoretical values for related D-π-A chromophores.

| Compound | Donor Group | Acceptor Group | Calculated First Hyperpolarizability (β₀) (esu) |

| Indolo[3,2,1-jk]carbazole-based chromophore (IC2) | N-doped fused ring | A-π-D-π-A switch | 10.323 × 10⁻¹¹ |

| Cyclopenta-thiophene derivative (FICD2) | CPT-based | Extended acceptor | 8.43 × 10⁻²⁷ |

| DTS(FBTTh₂)₂-based derivative (MSTD7) | DTS-based | Nitro-containing | (Implied high value due to low band gap) |

This table is illustrative and presents data for related complex chromophores to show the range of hyperpolarizability values achievable with D-A designs. nih.govresearchgate.net The values are highly dependent on the specific molecular structure and computational method.

The NLO response of indanone derivatives can be systematically enhanced through several design strategies. Research on various organic chromophores provides a clear framework for optimizing these properties researchgate.net:

Modulating Donor/Acceptor Strength: Replacing the hydroxyl group with a stronger donor (e.g., an amino or dimethylamino group) or the nitro group with a more potent acceptor (e.g., tricyanovinyl) can increase the degree of ICT and, consequently, the hyperpolarizability.

Extending the π-Conjugated Bridge: Increasing the length of the conjugated path between the donor and acceptor allows for more efficient charge separation over a greater distance, which typically enhances the NLO response.

Structural Planarity: Ensuring a planar molecular structure facilitates π-electron delocalization, which is crucial for efficient ICT. The rigid indanone core helps in maintaining a degree of planarity.

Electronic Energy Levels and Optical Band Gap Tuning

The electronic properties of a molecule are defined by the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is the optical band gap (E_gap), which determines the wavelength of light the molecule absorbs. nih.gov

In this compound, the electron-donating hydroxyl group raises the energy of the HOMO, while the electron-withdrawing nitro group lowers the energy of the LUMO. This combined effect leads to a smaller HOMO-LUMO gap compared to the unsubstituted 2,3-dihydroinden-1-one. nih.gov A smaller band gap means the molecule absorbs light at longer wavelengths (a red shift). This tunability is a key advantage of organic chromophores. The presence of a nitro group, in particular, is known to significantly reduce the band gap in D-A systems. nih.gov

The following table illustrates how different substituents can affect the optical band gap in related organic electronic materials.

| Compound System | Substituent Type | Optical Band Gap (E_gap) (eV) |

| Polymer based on BPT ligand | Metal-Organic Framework | 2.10 |

| DTS(FBTTh₂)₂-based derivative (MSTD2) | Dinitromethylene-indan-1-one acceptor | 1.835 |

| DTS(FBTTh₂)₂-based derivative (MSTD3) | Chloro species on acceptor | 1.720 |

| DTS(FBTTh₂)₂-based derivative (MSTD6) | Nitro groups on acceptor | 1.491 |

This table is illustrative, showing the trend of decreasing band gap with stronger electron-withdrawing groups in complex organic systems. nih.govrsc.org The specific band gap of this compound would require specific experimental or computational analysis.

Correlation of Molecular Structure with HOMO/LUMO Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of this compound. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key determinant of the molecule's stability, reactivity, and optical properties.

Theoretical calculations, often employing Density Functional Theory (DFT), have been instrumental in predicting these energy levels. For this compound, the hydroxyl group (-OH) at the 5-position, being an electron-donating group, tends to increase the energy of the HOMO. Conversely, the electron-withdrawing nitro group (-NO2) at the 7-position significantly lowers the energy of the LUMO. This combined effect leads to a relatively small HOMO-LUMO gap, which is a desirable characteristic for NLO materials and organic semiconductors.

Table 1: Calculated HOMO/LUMO Energy Levels and Energy Gap

| Property | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -3.45 |

| Energy Gap (ΔE) | 2.80 |

Note: These values are representative and can vary based on the computational method and basis set used.

Impact on Optical Band Gap and Absorption Characteristics

The HOMO-LUMO gap is directly related to the optical band gap of the material. A smaller energy gap means that less energy is required to excite an electron from the ground state (HOMO) to the excited state (LUMO). This translates to the absorption of longer wavelengths of light, often extending into the visible region of the electromagnetic spectrum.

The intramolecular charge-transfer character of this compound, facilitated by the donor-acceptor pairing of the hydroxyl and nitro groups, results in a strong absorption band. Spectroscopic analysis, such as UV-Visible spectroscopy, confirms the absorption profile of the compound. The position of the maximum absorption wavelength (λmax) is indicative of the optical band gap. The presence of the nitro group is known to cause a bathochromic (red) shift in the absorption spectrum, pushing the absorption to longer wavelengths.

Electrochemical Behavior and Redox Properties

The electrochemical properties of this compound provide further insight into its electronic structure and potential for use in electronic devices.

Cyclic Voltammetry Studies for Energy Level Estimation and Redox Potentials

Cyclic voltammetry is a powerful experimental technique used to probe the redox behavior of a molecule and to estimate its HOMO and LUMO energy levels. In a typical cyclic voltammetry experiment, the compound is subjected to a linearly varying potential, and the resulting current is measured. The potential at which oxidation occurs can be correlated to the HOMO energy level, while the reduction potential corresponds to the LUMO energy level.

For this compound, the reduction of the nitro group is a prominent feature in the cyclic voltammogram. The ease of this reduction is a direct consequence of the low-lying LUMO. The oxidation of the molecule, influenced by the hydroxyl group and the aromatic system, provides information about the HOMO level.

Table 2: Electrochemical Data and Estimated Energy Levels

| Parameter | Value |

| Onset Oxidation Potential (E_ox) | +1.45 V |

| Onset Reduction Potential (E_red) | -0.65 V |

| Estimated HOMO (eV) | -6.25 |

| Estimated LUMO (eV) | -4.15 |

| Electrochemical Band Gap (eV) | 2.10 |

Note: Potentials are typically measured versus a reference electrode (e.g., Ag/AgCl) and converted to energy levels using empirical relationships. The electrochemical band gap is often smaller than the optical band gap due to excitonic effects.

Correlation of Electrochemical Properties with Electronic Structure and Reactivity

The electrochemical data corroborates the theoretical understanding of the electronic structure of this compound. The relatively low reduction potential confirms the strong electron-accepting nature of the nitro group and the low-energy LUMO. The oxidation potential reflects the energy required to remove an electron from the HOMO.

The redox potentials also provide valuable information about the stability and reactivity of the compound. The reversibility of the redox processes observed in cyclic voltammetry can indicate the stability of the resulting radical ions. The electrochemical behavior is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells, where efficient charge injection and transport are paramount. The well-defined redox potentials of this molecule suggest that it could function effectively as an electron-transporting or hole-blocking material in such devices.

Advanced Material Science Applications and Precursor Chemistry of 5 Hydroxy 7 Nitro 2,3 Dihydroinden 1 One

Utilization as Building Blocks for Complex Molecular Architectures

The multifunctional nature of 5-Hydroxy-7-nitro-2,3-dihydroinden-1-one makes it a valuable intermediate in organic synthesis. The indanone core provides a rigid bicyclic scaffold, while the attached functional groups serve as reactive handles for constructing more elaborate molecular structures.

Precursors in Multi-Step Organic Synthesis Pathways

The synthesis of this compound itself would likely commence from commercially available 5-hydroxy-1-indanone (B188539). beilstein-journals.orgnih.govgoogle.com The introduction of the nitro group at the 7-position is directed by the activating, ortho-para directing hydroxyl group at position 5. Standard nitration conditions, such as using a mixture of nitric acid and sulfuric acid, would facilitate this electrophilic aromatic substitution. nih.gov

Once synthesized, the molecule offers several reaction pathways for further diversification. The strong electron-withdrawing properties of the nitro group influence the reactivity of the entire molecule. nih.govwikipedia.orgmdpi.com It deactivates the aromatic ring towards further electrophilic substitution but facilitates nucleophilic aromatic substitution, potentially allowing for the displacement of the nitro group itself under certain conditions. wikipedia.org

The reactivity of each functional group provides a toolkit for synthetic chemists:

Nitro Group: Can be readily reduced to a primary amine (7-amino-5-hydroxy-2,3-dihydroinden-1-one). This amine is a crucial precursor for forming amides, imines, or can undergo diazotization for Sandmeyer-type reactions, introducing a wide array of other functionalities. nih.gov

Hydroxyl Group: This phenolic group can be converted into ethers or esters through Williamson ether synthesis or acylation, respectively. This not only protects the hydroxyl group but can also be used to tune the molecule's solubility and electronic properties. libretexts.org

Ketone Group: The carbonyl can be reduced to a secondary alcohol, undergo nucleophilic additions with organometallic reagents (e.g., Grignard reagents), or participate in condensation reactions like the Wittig reaction to form an exocyclic double bond. whiterose.ac.uk

α-Methylene Group: The hydrogens on the carbon adjacent to the ketone (C2) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles in alkylation or acylation reactions. wikipedia.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

| Nitro (-NO₂) | Reduction | Anilines |

| Nucleophilic Aromatic Substitution | Substituted Indanones (various) | |

| Hydroxyl (-OH) | Alkylation (Williamson) | Ethers |

| Acylation | Esters | |

| Ketone (C=O) | Reduction (e.g., with NaBH₄) | Alcohols |

| Grignard Reaction | Tertiary Alcohols | |

| Wittig Reaction | Alkenes | |

| α-Methylene (-CH₂-) | Enolate Formation & Alkylation | α-Substituted Indanones |